molecular formula C7H13NO2 B555626 (R)-2-Amino-2-cyclopentylacetic acid CAS No. 2521-86-0

(R)-2-Amino-2-cyclopentylacetic acid

Cat. No. B555626
CAS RN: 2521-86-0
M. Wt: 143,19 g/mole
InChI Key: XBPKRVHTESHFAA-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-2-cyclopentylacetic acid (R-ACPA) is an organic compound belonging to the class of amino acids that is widely used in scientific research. It is an isomer of (S)-2-Amino-2-cyclopentylacetic acid (S-ACPA) and is commonly used in biochemical studies due to its unique properties. R-ACPA is also known as (R)-2-amino-2-cyclopentanecarboxylic acid and has many applications in the field of biochemistry and physiology.

Scientific Research Applications

  • Antioxidant Supplement

    • Summary: R-alpha Lipoic Acid (R-ALA), a form of “®-2-Amino-2-cyclopentylacetic acid”, is a powerful antioxidant that plays a crucial role in maintaining the overall health of the human body .
    • Method: It is a naturally occurring compound that is synthesized in small amounts by the body, but it can also be obtained through dietary sources and supplements .
    • Results: By neutralizing free radicals, R-ALA can help protect against oxidative stress and reduce inflammation, which may benefit overall health and support the immune system .
  • Cardiovascular Health

    • Summary: R-ALA has been shown to improve endothelial function, reduce oxidative stress, and lower blood pressure, making it a promising adjunct therapy for individuals with heart disease or hypertension .
    • Method: This is achieved through its antioxidant effects, which neutralize harmful free radicals and inhibit oxidative stress .
    • Results: Improved endothelial function, reduced oxidative stress, and lower blood pressure .
  • Neurodegenerative Diseases

    • Summary: R-ALA’s antioxidant and anti-inflammatory properties may help protect brain cells from damage and reduce the progression of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .
    • Method: The antioxidant properties of R-ALA protect brain cells from damage caused by free radicals, while its anti-inflammatory properties help reduce inflammation in the brain .
    • Results: Reduced progression of neurodegenerative diseases .
  • Blood Sugar Management

    • Summary: R-ALA may have a positive impact on insulin sensitivity and glucose metabolism, making it a potential therapeutic option for individuals with diabetes or metabolic syndrome .
    • Method: R-ALA is believed to increase the production of glutathione, a major antioxidant produced by the body, further enhancing its antioxidant capacities .
    • Results: Improved insulin sensitivity and glucose metabolism .
  • Peripheral Neuropathy

    • Summary: R-ALA has shown promise in improving nerve function and reducing symptoms of peripheral neuropathy, a common complication of diabetes .
    • Method: R-ALA’s antioxidant properties may help protect nerve cells from damage caused by high blood sugar levels .
    • Results: Improved nerve function and reduced symptoms of peripheral neuropathy .
  • Weight Loss and Body Composition

    • Summary: R-ALA has shown potential in supporting weight loss and improving body composition .
    • Method: The exact mechanism is not fully understood, but it is believed that R-ALA may help improve metabolism and energy utilization .
    • Results: Improved weight loss and body composition .
  • Acid-Resistant Enzymes

    • Summary: This compound could potentially be used in the production of acid-resistant enzymes, which have promising applications in chemicals, food, and pharmaceuticals .
    • Method: Three levels of acquiring acid-resistant enzymes are summarized: mining from extreme environments and enzyme databases, modification with protein engineering and enzyme microenvironment engineering, and de novo synthesis .
    • Results: The industrial applications of acid-resistant enzymes in chemicals, food, and pharmaceuticals are also summarized .
  • Microbial Acid Tolerance

    • Summary: Microorganisms encounter acid stress during multiple bioprocesses. Microbial species have therefore developed a variety of resistance mechanisms .
    • Method: The acid tolerance mechanisms can be used to protect probiotics against gastric acids during the process of food intake, and can enhance the biosynthesis of organic acids .
    • Results: The combination of systems and synthetic biology technologies offers new and wide prospects for the industrial applications of microbial acid tolerance mechanisms .
  • Antioxidant and Prooxidant Potential

    • Summary: The diverse range of applications of this simple polyphenol is due to a fine amalgam between its antioxidant and prooxidant potential .
    • Method: The existing literature on this dual behavior of gallic acid and its derivatives is reviewed here .
    • Results: This is followed by an account of their potential clinical and industrial applications .

properties

IUPAC Name

(2R)-2-amino-2-cyclopentylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPKRVHTESHFAA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292171
Record name (αR)-α-Aminocyclopentaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-2-cyclopentylacetic acid

CAS RN

2521-86-0
Record name (αR)-α-Aminocyclopentaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2521-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Aminocyclopentaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2521-86-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.